molecular formula C11H16ClNO B2872781 2,2-Dimethylchroman-4-amine hydrochloride CAS No. 24700-18-3

2,2-Dimethylchroman-4-amine hydrochloride

Cat. No.: B2872781
CAS No.: 24700-18-3
M. Wt: 213.71
InChI Key: OHBAWAXGKXWFAZ-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-4-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a dimethyl group at the 2-position and an amine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

2,2-Dimethylchroman-4-amine hydrochloride, also known as 2,2-DIMETHYL-CHROMAN-4-YLAMINE HYDROCHLORIDE, is a derivative of chromanone . Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . They are known to interact with various targets, such as tumor necrosis factor-α (TNF-α) inhibitors, acetylcholinesterase (AchE) inhibitors, and pteridine reductase-1 .

Mode of Action

Chromanone analogs have been shown to inhibit pteridine reductase-1, leading to significant inhibition against certain parasites . The compound’s interaction with its targets likely results in changes to cellular processes, contributing to its various biological activities.

Biochemical Pathways

Given the known targets of chromanone analogs, it is likely that the compound affects pathways related to inflammation (via tnf-α inhibition), neurotransmission (via ache inhibition), and parasitic infections (via pteridine reductase-1 inhibition) .

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption and be able to permeate the blood-brain barrier, based on its physicochemical properties . These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities exhibited by chromanone analogs . These effects could include reduced inflammation, altered neurotransmission, and inhibited growth of certain parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylchroman-4-amine hydrochloride typically involves the reaction of 2,2-dimethylchroman with an amine source under controlled conditions. One common method involves the reductive amination of the corresponding chromanone precursor. This process includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chromanone and substituted chroman derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2,2-Dimethylchroman-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchroman-4-one: A closely related compound with a ketone group instead of an amine group.

    2,2-Dimethylchroman-4-ol: Another similar compound with a hydroxyl group at the 4-position.

Uniqueness

2,2-Dimethylchroman-4-amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBAWAXGKXWFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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